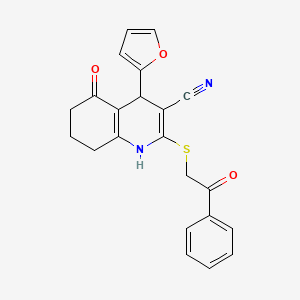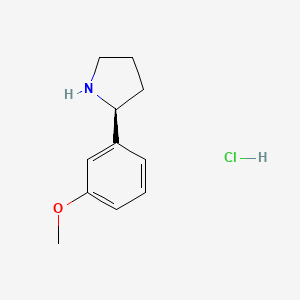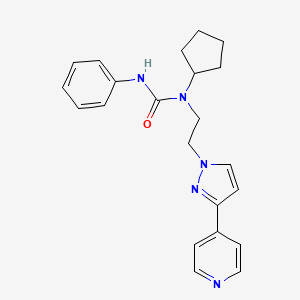![molecular formula C23H16ClN3O B2772741 8-氯-3-(4-甲氧苯基)-1-苯基-1H-吡唑并[4,3-c]喹啉 CAS No. 901021-35-0](/img/structure/B2772741.png)
8-氯-3-(4-甲氧苯基)-1-苯基-1H-吡唑并[4,3-c]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound. It belongs to the class of quinolines, which are heterocyclic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives involves various protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The exact molecular structure of “8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” would require further analysis.Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions. For example, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The specific chemical reactions involving “8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” would depend on the reaction conditions and other reactants involved.科学研究应用
Microwave-Assisted Synthesis
The synthesis of pyrazolo[3,4-b]quinolines, including structures similar to 8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, can be enhanced using microwave irradiation. This method significantly speeds up the reaction rate and improves yield compared to conventional synthesis methods, demonstrating the utility of microwave-assisted synthesis in developing these compounds (Mogilaiah, Sudhakar, & Reddy, 2003).
Structural and Optical Properties
Research on dihydrobenzopyrazoloquinolines explores the dimensionality of supramolecular aggregation and the effect of substitution on their aggregation patterns. These studies offer insights into how modifications to the pyrazoloquinoline structure affect molecular interactions and assembly, which is crucial for designing materials with specific properties (Portilla et al., 2005).
Antimicrobial Activities
Several studies have synthesized novel derivatives of pyrazolo[3,4-b]quinoline and evaluated their antimicrobial activities. These compounds, including variations of the core structure of interest, have been tested against a range of gram-positive and gram-negative bacteria, as well as fungi. Some derivatives have shown moderate to high antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).
Photovoltaic and Electrochemical Applications
The structural and optical properties of pyrazoloquinoline derivatives have been studied for their applications in organic–inorganic photodiode fabrication. These compounds exhibit photovoltaic properties, making them promising materials for use in solar cells and photodiodes. The presence of substituents like chlorophenyl can improve the photovoltaic performance of these materials, offering pathways for the design of efficient photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
未来方向
Quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with many articles reporting their synthesis and functionalization for biological and pharmaceutical activities . Future research may focus on developing new synthesis protocols, exploring their biological activities, and optimizing their properties for specific applications.
属性
IUPAC Name |
8-chloro-3-(4-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O/c1-28-18-10-7-15(8-11-18)22-20-14-25-21-12-9-16(24)13-19(21)23(20)27(26-22)17-5-3-2-4-6-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQBTOOSUXORTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2772658.png)



![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2772662.png)

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772665.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2772666.png)




![2-Chloro-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2772677.png)
![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-5-yl acetate](/img/structure/B2772681.png)
